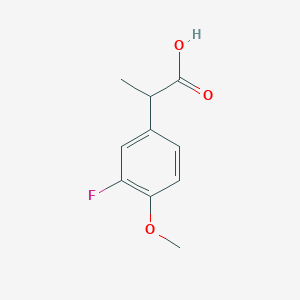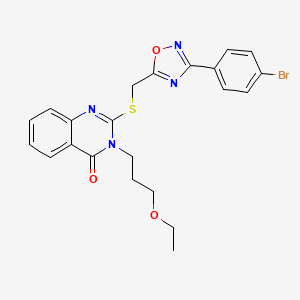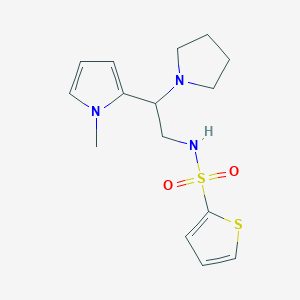
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide" is a synthetic molecule that appears to be designed for biological activity, given its complex structure that includes a pyrazole ring, a thiazole ring, and an acetamide group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their potential uses and properties.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves a multi-step process that yields a series of N-substituted acetamide derivatives . These compounds are synthesized under mild reaction conditions, which suggests that the synthesis of "this compound" might also be achieved through a similar approach, potentially involving the condensation of appropriate thiazole and pyrazole moieties with an acetamide derivative.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple aromatic systems and heteroatoms contributing to its chemical behavior. The presence of a pyrazole ring, a thiazole ring, and an acetamide group indicates a molecule with a potential for diverse biological interactions, given the bioactive nature of these moieties. The structure is expected to be relatively rigid due to the presence of aromatic rings, which could influence its binding to biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions specific to "this compound," they do suggest that similar compounds can be used as flavoring substances and may undergo phototransformation in certain conditions . This implies that the compound may also be reactive under light exposure, which could be an important consideration for its storage and use.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure, it can be inferred that the compound may have moderate solubility in organic solvents due to the presence of the ethoxy group and may exhibit some degree of solubility in water due to the presence of the acetamide group. The stability of the compound could be influenced by light, as suggested by the first paper's mention of phototransformation in related substances .
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
A study focused on pyrazole-acetamide derivatives, closely related to the compound , developed coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity. This suggests potential applications in areas requiring antioxidant properties (Chkirate et al., 2019).
Flavoring Substance Safety Evaluation
Although not directly related to the specific compound, a scientific opinion on a flavoring substance structurally similar to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide was conducted, indicating safety for use in food at specific exposure levels. This provides insight into the potential food industry applications for similar compounds (Younes et al., 2018).
Anti-inflammatory Activity
Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound with a similar structure, demonstrated notable anti-inflammatory activity. This indicates potential pharmaceutical applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial Activities
A study on thiazole derivatives incorporating pyrazole, structurally related to the specified compound, showed significant antimicrobial activities against various bacterial and fungal strains. This indicates potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-27-15-6-8-16(9-7-15)28-12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-30-21)18-5-4-10-29-18/h4-11,13H,3,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYUEKUGWIYFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)



![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)
